molecular formula C20H18N4O3 B12183653 N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-6-carboxamide

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-6-carboxamide

Cat. No.: B12183653
M. Wt: 362.4 g/mol
InChI Key: UICAIDIQEFIPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-6-carboxamide is a complex organic compound that features a quinoxaline and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-6-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinoxaline Moiety: This can be achieved by the condensation of an o-phenylenediamine with a dicarbonyl compound such as glyoxal under acidic conditions.

    Attachment of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The quinoxaline and indole moieties are then coupled through an ethyl linker. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Final Amidation: The carboxylic acid group on the indole ring is converted to the carboxamide using reagents like thionyl chloride followed by reaction with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the quinoxaline moiety can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, or H2O2.

    Reducing Agents: NaBH4, LiAlH4.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation: Conversion of hydroxy to ketone.

    Reduction: Conversion of carbonyl to alcohol.

    Substitution: Formation of various substituted amides.

Scientific Research Applications

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The quinoxaline and indole moieties can bind to active sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1H-indole-6-carboxamide: Lacks the methyl group on the indole ring.

    N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-5-carboxamide: Has the carboxamide group at a different position on the indole ring.

Uniqueness

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-6-carboxamide is unique due to the specific positioning of functional groups, which can influence its binding affinity and specificity towards biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-methylindole-6-carboxamide

InChI

InChI=1S/C20H18N4O3/c1-23-10-8-13-6-7-14(12-17(13)23)18(25)21-9-11-24-16-5-3-2-4-15(16)22-19(26)20(24)27/h2-8,10,12H,9,11H2,1H3,(H,21,25)(H,22,26)

InChI Key

UICAIDIQEFIPCE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.